n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide
Description
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
N-cyclopropyl-N-ethyl-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H17NO2S/c1-2-14(10-3-4-10)13(16)9-17-12-7-5-11(15)6-8-12/h5-8,10,15H,2-4,9H2,1H3 |
InChI Key |
KOHCSMIMGZKHDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C(=O)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-N-cyclopropyl-N-ethylacetamide
Procedure :
- Cyclopropylamine (0.1 mol) is reacted with ethyl chloroacetate (0.12 mol) in dichloromethane at 0–5°C for 2 hours.
- The intermediate N-cyclopropylchloroacetamide is ethylated using ethyl bromide (0.15 mol) and potassium carbonate (0.2 mol) in acetonitrile under reflux (80°C, 6 hours).
Characterization :
- Yield : 78% (pale yellow liquid).
- ¹H NMR (CDCl₃): δ 1.10–1.25 (m, 7H, cyclopropane + CH₂CH₃), 3.45 (q, 2H, NCH₂), 4.15 (s, 2H, COCH₂Cl).
Thioether Formation with 4-Mercaptophenol
Optimized Conditions :
- 2-Chloro-N-cyclopropyl-N-ethylacetamide (10 mmol) and 4-mercaptophenol (12 mmol) are dissolved in anhydrous DMF.
- Potassium carbonate (15 mmol) is added, and the mixture is stirred under nitrogen at 50°C for 8 hours.
Workup :
- The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Characterization :
- Yield : 65% (white crystalline solid).
- Melting Point : 132–134°C.
- LC-MS : m/z 294.1 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 0.85–1.00 (m, 4H, cyclopropane), 1.20 (t, 3H, CH₂CH₃), 3.60 (q, 2H, NCH₂), 3.95 (s, 2H, COCH₂S), 6.75 (d, 2H, ArH), 7.25 (d, 2H, ArH), 9.45 (s, 1H, OH).
Alternative Pathways
Mitsunobu Reaction for Thioether Formation
Procedure :
- 2-Hydroxy-N-cyclopropyl-N-ethylacetamide (10 mmol) and 4-hydroxythiophenol (12 mmol) are combined with triphenylphosphine (15 mmol) and diethyl azodicarboxylate (DEAD, 15 mmol) in THF at 0°C.
- The mixture is warmed to room temperature and stirred for 12 hours.
Outcome :
- Yield : 58% (lower than nucleophilic substitution due to competing side reactions).
- Limitation : Requires strict anhydrous conditions and generates stoichiometric triphenylphosphine oxide.
Ullmann-Type Coupling
Catalytic System :
Reaction :
2-Bromo-N-cyclopropyl-N-ethylacetamide reacts with 4-hydroxythiophenol to form the thioether.
Advantage :
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65 | 98 | 8 | High |
| Mitsunobu | 58 | 95 | 12 | Moderate |
| Ullmann Coupling | 70 | 97 | 24 | Low |
Key Observations :
- Nucleophilic substitution offers the best balance of efficiency and practicality.
- Ullmann coupling, while effective, requires specialized catalysts and prolonged heating.
Side Reactions and Mitigation
Disulfide Formation :
O-Alkylation :
Industrial-Scale Considerations
For kilogram-scale production:
- Solvent Choice : Replace DMF with MeCN to simplify recycling.
- Catalyst Recycling : CuI in Ullmann coupling can be recovered via filtration.
- Purification : Switch from column chromatography to crystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylthio derivatives.
Scientific Research Applications
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and synthetic differences between n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide and related acetamides:
Key Observations:
- The 4-hydroxyphenylthio group may confer stronger hydrogen-bonding capacity than non-hydroxylated arylthio groups (e.g., bromophenyl in ).
- Synthetic Efficiency: Yields for analogous compounds range from 81% to 95%, suggesting that the target compound could be synthesized with similar efficiency using established methods (e.g., reflux with sodium acetate in ethanol) .
Physicochemical Properties
Biological Activity
n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its anticancer, antibacterial, and pharmacological effects, supported by relevant case studies, data tables, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyclopropyl group, an ethyl moiety, and a 4-hydroxyphenyl-thio group, which are crucial for its biological activity.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the compound's effect on MCF-7 (breast cancer) and HeLa (cervical cancer) cells using the MTT assay. The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting a potent anticancer effect compared to standard drugs like doxorubicin, which has an IC50 of 0.877 µM .
| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 0.877 |
| HeLa | 15 | Cisplatin | 1.0 |
Antibacterial Activity
The compound also demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was tested using the agar diffusion method.
Findings:
In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that the compound binds effectively to the active sites of proteins involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the phenyl ring significantly impact the biological activity. Electron-withdrawing groups enhance anticancer properties, while certain substitutions can improve antibacterial efficacy .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis yield of n-Cyclopropyl-N-ethyl-2-((4-hydroxyphenyl)thio)acetamide?
- Answer : Optimize reaction conditions by systematically varying solvents (e.g., THF, DMF), temperatures (40–100°C), and catalysts (e.g., triethylamine). Monitor intermediates via TLC or HPLC. For thioether bond formation (critical for the (4-hydroxyphenyl)thio group), use sulfur nucleophiles under inert atmospheres to prevent oxidation . Purify via column chromatography with gradients of ethyl acetate/hexane, and confirm purity using melting point analysis and HPLC (>95% purity).
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Employ a multi-technique approach:
- NMR : Assign peaks for the cyclopropyl ring (δ ~1.0–2.0 ppm), thioether linkage (δ ~3.5–4.5 ppm), and acetamide carbonyl (δ ~165–170 ppm in NMR) .
- IR : Confirm carbonyl (C=O stretch ~1650–1700 cm) and hydroxyl (O–H stretch ~3200–3600 cm) groups .
- Mass Spectrometry : Validate molecular weight with ESI-MS or HRMS, ensuring agreement with theoretical values (±2 ppm error) .
Q. What stability considerations are critical for handling this compound during experiments?
- Answer : The 4-hydroxyphenyl group is prone to oxidation. Store under nitrogen at −20°C in amber vials. Avoid prolonged exposure to light or moisture. Test stability in common solvents (e.g., DMSO, ethanol) via NMR over 72 hours to detect decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropyl and thioether moieties in this compound?
- Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the cyclopropyl ring (strain-driven reactivity) and sulfur-centered radicals. Simulate reaction pathways for nucleophilic attacks at the acetamide carbonyl using Gaussian or ORCA software. Compare with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Answer : Conduct meta-analysis of dose-response curves under standardized conditions (e.g., pH 7.4, 37°C). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. For inconsistent IC values, evaluate compound solubility via dynamic light scattering (DLS) and adjust DMSO concentrations (<0.1% v/v) to avoid aggregation artifacts .
Q. How can crystallography elucidate intermolecular interactions influencing this compound’s solid-state properties?
- Answer : Grow single crystals via slow evaporation in ethanol/water mixtures. Perform X-ray diffraction to identify hydrogen bonds (e.g., N–H···O between acetamide groups) and π-π stacking of the 4-hydroxyphenyl ring. Refine data with SHELXL and visualize packing motifs using Mercury .
Q. What experimental designs validate the compound’s mechanism of action in enzymatic inhibition studies?
- Answer : Use stopped-flow kinetics to measure binding constants () and inhibition rates (). Perform site-directed mutagenesis on target enzymes to identify critical residues (e.g., cysteine for thioether adduct formation). Cross-validate with ITC (isothermal titration calorimetry) for thermodynamic profiling .
Methodological Notes
- Synthesis Replication : Always cite prior procedures for analogous compounds (e.g., 2-chloroacetamide derivatives ) and explicitly state deviations in your experimental section .
- Data Reproducibility : Archive raw NMR, HPLC, and crystallography data in public repositories (e.g., Zenodo) with DOI links for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
